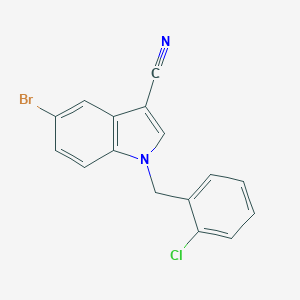![molecular formula C24H27BrN4O5 B297499 N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297499.png)
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have interesting properties that make it useful for a variety of applications.
Mechanism of Action
The mechanism of action of N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it may also work by modulating certain signaling pathways that are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells in vitro. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide in lab experiments is that it has been shown to be effective in inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease. However, one limitation of using this compound in lab experiments is that it may not be effective in all types of cancer cells.
Future Directions
There are several future directions that could be pursued in the study of N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide. For example, further studies could be done to better understand the mechanism of action of this compound. Additionally, studies could be done to investigate the potential use of this compound in other diseases, such as Parkinson's disease. Finally, studies could be done to develop new derivatives of this compound that may have improved efficacy and safety profiles.
Synthesis Methods
The synthesis of N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide involves several steps. The first step is the synthesis of the starting material, which involves the reaction of 3-bromo-4-(2-hydroxyethyl)phenol with 2-(3,5-dimethylanilino)-2-oxoethanol. This intermediate is then reacted with 5-ethoxy-2-formylbenzaldehyde to form the final product.
Scientific Research Applications
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been studied for its potential use in scientific research. This compound has been found to have interesting properties that make it useful for a variety of applications. For example, it has been studied for its potential use as an anticancer agent, as well as for its potential use in the treatment of Alzheimer's disease.
properties
Product Name |
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide |
|---|---|
Molecular Formula |
C24H27BrN4O5 |
Molecular Weight |
531.4 g/mol |
IUPAC Name |
N//'-[(E)-[3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxyphenyl]methylideneamino]-N-prop-2-enyloxamide |
InChI |
InChI=1S/C24H27BrN4O5/c1-5-7-26-23(31)24(32)29-27-13-17-11-19(25)22(20(12-17)33-6-2)34-14-21(30)28-18-9-15(3)8-16(4)10-18/h5,8-13H,1,6-7,14H2,2-4H3,(H,26,31)(H,28,30)(H,29,32)/b27-13+ |
InChI Key |
STFUQIWFAPKYQR-UVHMKAGCSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C(=O)NCC=C)Br)OCC(=O)NC2=CC(=CC(=C2)C)C |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCC=C)Br)OCC(=O)NC2=CC(=CC(=C2)C)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCC=C)Br)OCC(=O)NC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297416.png)
![Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297417.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)